4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-methoxy-N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-16-14-17(8-9-19(16)25-2)28(23,24)22-15-21(10-12-27-13-11-21)18-6-4-5-7-20(18)26-3/h4-9,14,22H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJMVUVXQDKGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Methoxy groups : These are known to enhance lipophilicity and can influence the interaction with biological targets.
- Tetrahydropyran moiety : This cyclic structure is often found in biologically active compounds and can play a role in molecular recognition.
- Sulfonamide group : Commonly associated with antibacterial properties, this group may also contribute to the compound's overall bioactivity.
Research indicates that compounds similar to this sulfonamide derivative often exhibit multiple mechanisms of action:
Biological Activity Data
A summary of biological activities observed in related compounds is presented in the following table:
Case Studies
- Anticancer Studies : A study evaluating the anticancer efficacy of structurally related compounds demonstrated significant inhibition of tumor growth in xenograft models. The compounds were shown to effectively induce apoptosis in cancer cells through tubulin binding .
- Antimicrobial Evaluation : Another study focused on sulfonamide derivatives revealed their effectiveness against Gram-positive bacteria, showcasing their potential as novel antimicrobial agents .
- Mechanistic Insights : Research on similar sulfonamides has provided insights into their mechanism of action, including detailed kinetic studies that illustrate how these compounds interact with their biological targets at the molecular level .
Scientific Research Applications
Antibacterial Activity
The sulfonamide class is historically significant for its antibacterial properties. Research indicates that compounds like 4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide exhibit activity against various bacterial strains, making them candidates for further development as antibiotics.
Anticancer Potential
Preliminary studies have suggested that the compound may possess anticancer properties, likely due to its ability to interact with specific cellular targets involved in cancer proliferation. Investigations into its mechanism of action are ongoing, focusing on how it affects cell signaling pathways associated with tumor growth.
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential in treating conditions beyond bacterial infections, including inflammatory diseases. The unique structure allows for diverse interactions within biological systems, warranting further investigation into its therapeutic viability.
Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamides, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The results indicated a minimum inhibitory concentration (MIC) that supports its potential as a lead compound for antibiotic development.
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed selective toxicity towards certain types of cancer cells while sparing normal cells, suggesting a favorable therapeutic index that merits further exploration in vivo.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Sulfonamide; methoxy and tetrahydropyran moieties | Antibacterial, anticancer |
| Sulfanilamide | Simple sulfonamide structure | Antibacterial |
| N-(4-Methoxyphenyl)sulfanilamide | Methoxy-substituted sulfonamide | Antibacterial |
Comparison with Similar Compounds
Structural Features
The compound’s structural uniqueness lies in its combination of a sulfonamide core, methoxy/methyl substituents, and a tetrahydropyran-linked aromatic group. Key comparisons with analogs include:
Key Observations :
- Heterocyclic Diversity: The THP ring in the target compound distinguishes it from thiopyran () or oxazole-containing analogs (). The oxygen in THP vs.
- Substituent Effects : The 3-methyl and 4-methoxy groups on the benzene ring contrast with trifluoromethyl () or oxazole-linked sulfamoyl groups (), influencing lipophilicity and target binding.
- Biological Relevance : Pyrazolo-pyrimidine derivatives () often exhibit kinase inhibition, while oxazole-containing sulfonamides () are explored for antimicrobial activity.
Challenges and Limitations
- Stereochemical Complexity : Unlike the 99% stereochemically pure compound in , the target compound’s THP ring may introduce diastereomerism, complicating synthesis and purification.
- Solubility : The hydrophobic 2-methoxyphenyl and methyl groups may reduce aqueous solubility compared to hydroxylated () or CF3-containing analogs ().
Q & A
Q. What are the key structural features of 4-methoxy-N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-methylbenzenesulfonamide that influence its reactivity and biological activity?
The compound’s reactivity and bioactivity arise from:
- Methoxy groups : Enhance solubility and modulate electronic effects, influencing binding to hydrophobic pockets in biological targets .
- Tetrahydro-2H-pyran ring : Provides conformational rigidity, potentially improving target selectivity .
- Sulfonamide moiety : Facilitates hydrogen bonding and interactions with enzymes (e.g., carbonic anhydrases) .
- Spatial arrangement : Steric effects from the 2-methoxyphenyl and 3-methyl groups may impact steric hindrance during molecular recognition .
Q. What synthetic strategies are recommended for preparing this compound with high purity?
A multi-step approach is typical:
Core assembly : Construct the tetrahydro-2H-pyran ring via acid-catalyzed cyclization of a diol precursor .
Sulfonamide coupling : React 4-methoxy-3-methylbenzenesulfonyl chloride with the tetrahydro-2H-pyran intermediate under basic conditions (e.g., triethylamine) .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different assay conditions?
Conflicting results may arise from:
- Assay variability : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition studies) .
- Solubility issues : Use co-solvents (e.g., DMSO) at <1% to avoid artifacts in cellular assays .
- Metabolic stability : Perform liver microsome studies to assess compound degradation rates .
- Statistical rigor : Apply multivariate analysis to differentiate assay noise from true biological effects .
Q. What advanced spectroscopic techniques are critical for confirming the compound’s structural integrity?
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to verify substituent positions (e.g., methoxy groups at δ ~3.8 ppm for OCH₃) .
- NOESY : Confirm spatial proximity of the tetrahydro-2H-pyran and benzenesulfonamide groups .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]⁺ ion) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation .
Q. How can the compound’s pharmacokinetic properties be optimized for in vivo studies?
- Lipophilicity adjustment : Introduce polar substituents (e.g., hydroxyl groups) to improve aqueous solubility without compromising target affinity .
- Prodrug design : Mask sulfonamide as an ester to enhance bioavailability, with enzymatic cleavage in target tissues .
- Metabolic profiling : Use LC-MS/MS to identify major metabolites and modify labile positions (e.g., demethylation sites) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzyme inhibition potency?
Potential causes include:
- Enzyme isoform selectivity : Test against purified isoforms (e.g., COX-1 vs. COX-2) to identify off-target effects .
- Allosteric modulation : Use isothermal titration calorimetry (ITC) to detect non-competitive binding modes .
- Redox interference : Eliminate artifacts by conducting assays under anaerobic conditions .
Q. What experimental designs mitigate batch-to-batch variability in synthetic yields?
- Process optimization :
- Control reaction temperature (±2°C) and moisture levels (e.g., anhydrous solvents) .
- Use catalysts (e.g., DMAP) to accelerate sulfonamide coupling .
- Quality control : Implement in-process LC-MS monitoring to detect intermediates and adjust reaction times dynamically .
Methodological Recommendations
Q. What computational tools are effective for predicting the compound’s binding modes?
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDB: 3BX) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes .
- QSAR modeling : Corrogate substituent effects (e.g., Hammett σ values for methoxy groups) to refine activity predictions .
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockouts : Silence putative targets (e.g., carbonic anhydrase XII) to confirm pathway specificity .
- Fluorescence polarization : Track real-time binding to immobilized proteins in cell lysates .
- Transcriptomics : Perform RNA-seq to identify downstream gene expression changes post-treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
